molecular formula C15H15N3O4 B12925406 2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate

2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate

Cat. No.: B12925406
M. Wt: 301.30 g/mol
InChI Key: VRIBLHVENLZLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the methoxy and phenyl groups. The final step involves the formation of the oxoethyl acetate moiety.

    Preparation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The methoxy and phenyl groups are introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a base, while the phenyl group can be introduced using a phenyl halide in the presence of a catalyst.

    Formation of Oxoethyl Acetate: The final step involves the reaction of the substituted pyrimidine with ethyl oxalyl chloride to form the oxoethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[2-[(6-methoxy-2-phenylpyrimidin-4-yl)amino]-2-oxoethyl] acetate

InChI

InChI=1S/C15H15N3O4/c1-10(19)22-9-13(20)16-12-8-14(21-2)18-15(17-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,17,18,20)

InChI Key

VRIBLHVENLZLEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC(=NC(=N1)C2=CC=CC=C2)OC

Origin of Product

United States

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